molecular formula C18H13F3O4 B3556260 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3556260
M. Wt: 350.3 g/mol
InChI Key: QKVCOXPXAWTDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mechanism of Action

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the inhibition of HDAC enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the repression of oncogenes. Moreover, HDAC inhibition has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of anticancer drug effectiveness, the improvement of cognitive function and memory, the protection of neurons from oxidative stress and inflammation, and the reduction of pro-inflammatory cytokine production. Moreover, this compound has been demonstrated to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one for lab experiments is its high potency and selectivity for HDAC enzymes, which allows for the precise modulation of histone acetylation and gene expression. Moreover, this compound has been extensively studied in various animal models and clinical trials, providing valuable information on its pharmacokinetics, pharmacodynamics, and safety profile.
However, one of the limitations of this compound for lab experiments is its low solubility in water, which can affect its bioavailability and pharmacological activity. Moreover, this compound has been shown to induce various side effects, such as thrombocytopenia, fatigue, and gastrointestinal disorders, which can complicate the interpretation of experimental results.

Future Directions

Despite the significant progress made in the study of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, there are still many unanswered questions and future directions for research. For example, the precise molecular mechanisms underlying the effects of this compound on gene expression and cellular signaling pathways remain to be fully elucidated. Moreover, the potential synergistic effects of this compound with other anticancer drugs and therapies need to be further explored. Additionally, the development of novel formulations and delivery systems for this compound may improve its solubility and bioavailability, leading to better therapeutic outcomes.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions. In cancer, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. Moreover, this compound has been demonstrated to enhance the effectiveness of other anticancer drugs, such as tamoxifen and carboplatin.
In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Additionally, this compound has been demonstrated to protect neurons from oxidative stress and inflammation, which are key pathological mechanisms in these disorders.
In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway, which plays a critical role in the development of inflammation.

properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-23-11-5-3-10(4-6-11)15-16(22)13-8-7-12(24-2)9-14(13)25-17(15)18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCOXPXAWTDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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